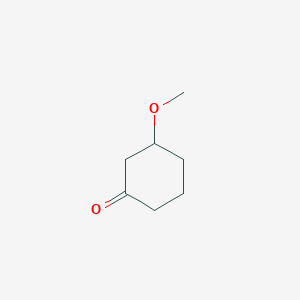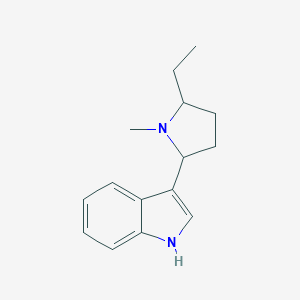
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down the endocannabinoid, anandamide, which is involved in pain regulation, mood, and appetite. URB597 has gained attention in the scientific community due to its potential therapeutic applications in the treatment of anxiety, depression, and pain.
作用机制
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole works by inhibiting FAAH, which is responsible for the breakdown of anandamide. By inhibiting FAAH, 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole increases the levels of anandamide in the brain, which can lead to analgesic and anxiolytic effects. Anandamide is also involved in the regulation of appetite and mood.
Biochemical and Physiological Effects
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole has been shown to increase anandamide levels in the brain, resulting in analgesic and anxiolytic effects. Anandamide is also involved in the regulation of appetite and mood. 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole in lab experiments is its selectivity for FAAH. This allows for the specific inhibition of FAAH without affecting other enzymes or receptors. However, one limitation of using 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole is its short half-life, which may require frequent dosing in experiments.
未来方向
There are several potential future directions for research on 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole. One area of interest is its potential use in the treatment of anxiety and depression. 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole has also been shown to have anti-inflammatory effects, which may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to better understand the long-term effects of 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole and its potential for abuse.
合成方法
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole can be synthesized using a multistep process starting with commercially available starting materials. The synthesis involves the formation of a pyrrolidine ring followed by the introduction of an indole ring and the addition of an ethyl group. The final product is purified using chromatography techniques.
科学研究应用
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole has been extensively studied for its potential therapeutic applications. Preclinical studies have shown that 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole can increase anandamide levels in the brain, resulting in analgesic and anxiolytic effects. 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of neurodegenerative diseases.
属性
CAS 编号 |
19369-07-4 |
|---|---|
产品名称 |
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole |
分子式 |
C15H20N2 |
分子量 |
228.33 g/mol |
IUPAC 名称 |
3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C15H20N2/c1-3-11-8-9-15(17(11)2)13-10-16-14-7-5-4-6-12(13)14/h4-7,10-11,15-16H,3,8-9H2,1-2H3 |
InChI 键 |
SCSHLMQESUQPEU-UHFFFAOYSA-N |
SMILES |
CCC1CCC(N1C)C2=CNC3=CC=CC=C32 |
规范 SMILES |
CCC1CCC(N1C)C2=CNC3=CC=CC=C32 |
同义词 |
3-(5-Ethyl-1-methyl-2-pyrrolidinyl)-1H-indole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



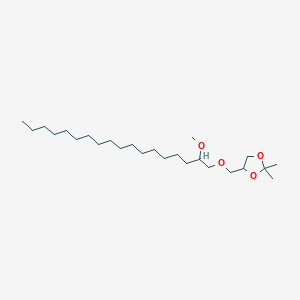

![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)

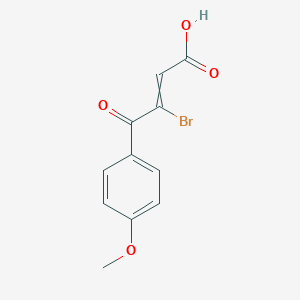
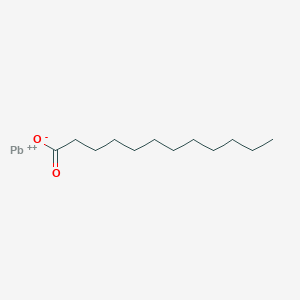
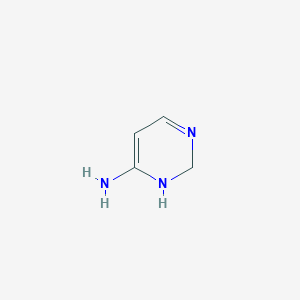
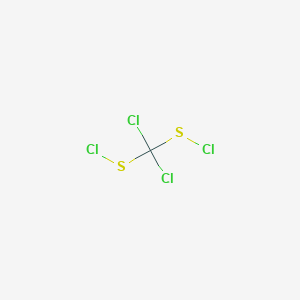

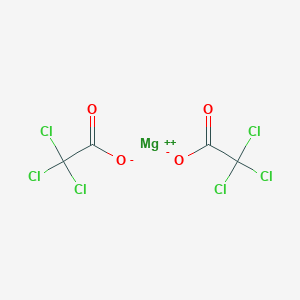
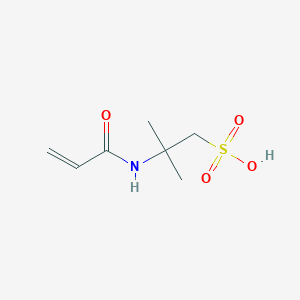
![8-Chloropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B95187.png)
